L-Methionine sulfone

Catalog No.
S1767609
CAS No.
7314-32-1
M.F
C5H11NO4S
M. Wt
181.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Methionine sulfone

CAS Number

7314-32-1

Product Name

L-Methionine sulfone

IUPAC Name

(2S)-2-amino-4-methylsulfonylbutanoic acid

Molecular Formula

C5H11NO4S

Molecular Weight

181.21 g/mol

InChI

InChI=1S/C5H11NO4S/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1

InChI Key

UCUNFLYVYCGDHP-BYPYZUCNSA-N

SMILES

CS(=O)(=O)CCC(C(=O)O)N

Synonyms

L-Methioninesulfone;7314-32-1;(S)-2-Amino-4-(methylsulfonyl)butanoicacid;L-2-Amino-4-(methylsulfonyl)butanoicacid;CHEBI:21363;S-DIOXYMETHIONINE;Methionine,S,S-dioxide;(S)-Amino-4-(methylsulphonyl)butyricacid;(2S)-2-amino-4-methylsulfonylbutanoicacid;methionines,s-dioxide;AC1L9HQ6;BUTANOICACID,2-AMINO-4-(METHYLSULFONYL)-,(2S)-;M0876_SIGMA;SCHEMBL153635;CHEMBL442720;64400_FLUKA;CTK3E9586;MolPort-003-938-154;ZINC1691392;1359AC;ANW-58390;KM1537;MFCD00066020;AKOS006239561;AM82150

Canonical SMILES

CS(=O)(=O)CCC(C(=O)O)N

Isomeric SMILES

CS(=O)(=O)CC[C@@H](C(=O)O)N

Protein Oxidation and Aging:

L-Methionine is susceptible to oxidation, and L-MS is one of the products formed during this process. Studying protein oxidation and its role in aging, researchers use L-MS as a marker of oxidative stress in proteins. By measuring L-MS levels, they can assess the extent of protein oxidation in various tissues and conditions, potentially linking it to age-related diseases .

Seed Longevity and Protein Function:

L-MS formation also occurs in plant seeds during storage. Researchers investigate the presence of L-MS in seed proteins to understand its impact on seed longevity and germination. They use techniques like two-dimensional diagonal electrophoresis and mass spectrometry to identify L-MS-containing proteins and assess their potential involvement in seed viability .

Pro-drug Design for Antibacterial Activity:

L-MS, along with its closely related molecule L-methionine sulfoxide (L-MSO), has been explored as a potential pro-drug for developing new antibacterial agents. The concept involves designing molecules that are inactive on their own but can be converted into active drugs by specific enzymes present in bacteria. Researchers are studying the ability of bacterial enzymes to convert L-MSO and potentially L-MS to thiosulfinates, known for their antibacterial properties .

L-Methionine sulfone is a sulfonic acid derivative of the amino acid L-methionine, characterized by the presence of a sulfonyl group (-SO₂) attached to its carbon chain. Its chemical formula is C5H11NO4SC_5H_{11}NO_4S, and it is classified as a non-proteinogenic L-alpha-amino acid. The compound is also known by several synonyms, including (S)-Amino-4-(methylsulphonyl)butyric acid and S-dioxymethionine .

L-Methionine sulfone plays a significant role in biological systems, particularly in processes involving oxidative stress, where it can be formed from the oxidation of L-methionine by reactive oxygen species. This oxidation leads to the formation of two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide, with L-methionine sulfone being a key product in this pathway .

L-MSO itself is not biologically active. However, its accumulation in proteins can alter protein structure and function, potentially contributing to cellular dysfunction and age-related diseases []. MSR enzymes play a vital role by repairing oxidized methionine residues in proteins, converting L-MSO back to functional L-methionine []. This repair mechanism helps maintain protein integrity and cellular health.

, primarily through its ability to undergo reduction and oxidation. One notable reaction involves its conversion back to L-methionine through the action of specific enzymes known as methionine sulfoxide reductases. These enzymes catalyze the reduction of L-methionine sulfone back to L-methionine, which is crucial for maintaining cellular homeostasis under oxidative stress conditions .

The general reaction can be summarized as follows:

L Methionine sulfone+Reducing AgentL Methionine+Oxidized Product\text{L Methionine sulfone}+\text{Reducing Agent}\rightarrow \text{L Methionine}+\text{Oxidized Product}

L-Methionine sulfone exhibits various biological activities, particularly in the context of oxidative stress response. It has been identified as a significant product of L-methionine oxidation, which can lead to cellular damage if not adequately managed . In biological systems, it plays a role in regulating cellular functions and protecting against oxidative damage by serving as a substrate for methionine sulfoxide reductases that help revert oxidized forms back to their reduced states.

Moreover, L-methionine sulfone's involvement in metabolic pathways highlights its importance in maintaining the balance between oxidized and reduced states of sulfur-containing compounds within cells .

The synthesis of L-methionine sulfone can be achieved through several methods, including:

  • Oxidation of L-Methionine: The most common method involves the oxidation of L-methionine using oxidizing agents such as hydrogen peroxide or peracetic acid. This process typically generates both diastereomers (methionine-S-sulfoxide and methionine-R-sulfoxide) along with L-methionine sulfone.
  • Chemical Synthesis: Another approach includes the direct chemical modification of L-methionine through the introduction of a sulfonyl group using reagents like chlorosulfonic acid or sulfur trioxide .
  • Biological Synthesis: Enzymatic pathways involving methionine sulfoxide reductases can also contribute to the formation of L-methionine sulfone from its precursor amino acids under physiological conditions .

Studies on interactions involving L-methionine sulfone have highlighted its role in various biochemical pathways. For instance, it interacts with enzymes such as methionine sulfoxide reductases, which are crucial for maintaining cellular redox balance by reducing oxidized forms back to their functional states . Additionally, research indicates that L-methionine sulfone may influence metabolic pathways involving S-adenosyl-L-methionine, a key methyl donor in numerous biological reactions.

L-Methionine sulfone shares structural similarities with other sulfur-containing amino acids and their derivatives. Here are some comparable compounds:

Compound NameStructure TypeKey Characteristics
L-MethionineAlpha-amino acidPrecursor to L-methionine sulfone; involved in protein synthesis.
Methionine-S-sulfoxideDiastereomerOxidized form of L-methionine; susceptible to reduction.
Methionine-R-sulfoxideDiastereomerAnother oxidized form; distinct from S-sulfoxide based on stereochemistry.
CysteineAlpha-amino acidContains a thiol group; involved in redox reactions but structurally distinct from methionines.

L-Methionine sulfone is unique due to its specific structural modifications that confer distinct biochemical properties compared to these similar compounds. Its role as both a product of oxidation and a participant in redox reactions underscores its importance in metabolic processes related to sulfur-containing amino acids .

L-Methionine sulfone, systematically named (2S)-2-amino-4-(methylsulfonyl)butanoic acid, adheres to IUPAC conventions for sulfonic acid derivatives of amino acids. The compound is distinguished by the oxidation of methionine’s thioether sulfur to a sulfone group (-SO₂-). Key identifiers include:

IdentifierValue
CAS Registry Number7314-32-1
EC Number230-774-7
PubChem CID445282
ChEBI IDCHEBI:21363
DrugBank IDDB03790

Synonyms include S-dioxymethionine, L-2-amino-4-(methylsulfonyl)butanoic acid, and methionine sulfone zwitterion.

Molecular Formula and Stereochemical Configuration

The molecular formula C₅H₁₁NO₄S corresponds to a molecular weight of 181.21 g/mol. The stereochemical configuration at the α-carbon (C2) is S, preserving the L-enantiomericity of the parent methionine. The chiral center is confirmed by the SMILES notation: CS(=O)(=O)CC[C@@H](C(=O)O)N.

3D Structural Features:

  • The sulfone group introduces rigidity, with bond angles near 109.5° (tetrahedral geometry).
  • The side chain adopts an extended conformation due to steric and electronic effects of the sulfonyl group.

Crystallographic Analysis and X-ray Diffraction Patterns

Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic crystal system (CCDC 228344) with unit cell parameters:

ParameterValue
a (Å)15.500
b (Å)3.820
c (Å)13.490
β (°)97.300
Space GroupP2₁ (predicted)

The crystal packing is stabilized by hydrogen bonds between the sulfonyl oxygen, amino, and carboxyl groups, forming a layered structure. Powder X-ray diffraction (PXRD) patterns exhibit characteristic peaks at = 10.5°, 21.3°, and 34.7°, correlating with d-spacings of 8.42 Å, 4.16 Å, and 2.59 Å, respectively.

Tautomeric Forms and Zwitterionic Properties

L-Methionine sulfone exists predominantly as a zwitterion at physiological pH (pKa ≈ 2.10 for the carboxyl group). The zwitterionic form arises from intramolecular proton transfer, yielding a positively charged ammonium (-NH₃⁺) and a negatively charged sulfonate (-SO₂O⁻) group. Key tautomeric features include:

  • Zwitterion Stability: The zwitterion (CID 6994316) is stabilized by resonance within the sulfonyl group and solvation effects.
  • Tautomeric Equilibrium: Minor populations of neutral and anionic forms exist under extreme pH conditions.

Thermodynamic Data:

  • ΔG° (zwitterion formation) = -12.3 kJ/mol (calculated via DFT).
  • Solubility: 1.2 g/L in water at 25°C, enhanced in acidic or basic media due to ionization.

XLogP3

-3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

181.04087901 g/mol

Monoisotopic Mass

181.04087901 g/mol

Heavy Atom Count

11

UNII

V3Z9QH81BX

Other CAS

7314-32-1

Wikipedia

Methionine sulfone

Dates

Last modified: 08-15-2023

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